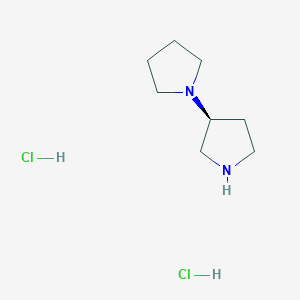
2-(Pyridin-3-yl)ethanimidamide
Overview
Description
Scientific Research Applications
Synthesis of N-(pyridin-2-yl)amides
2-(Pyridin-3-yl)ethanimidamide can be used in the synthesis of N-(pyridin-2-yl)amides . This process involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
Another application of 2-(Pyridin-3-yl)ethanimidamide is in the synthesis of 3-bromoimidazo[1,2-a]pyridines . This process involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .
Synthesis of N-(pyridin-2-yl)imidates
2-(Pyridin-3-yl)ethanimidamide can also be used in the synthesis of N-(pyridin-2-yl)imidates . This process involves the conversion of the compound into N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .
Development of Pharmacophores
Aminopyridines, such as 2-(Pyridin-3-yl)ethanimidamide, serve as pharmacophores for many molecules with significant biological and therapeutic value . They have received great attention in recent years due to their varied medicinal applications .
Synthesis of Organic Compounds
Amides, such as those synthesized from 2-(Pyridin-3-yl)ethanimidamide, are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals . The synthesis of amides is one of the most executed reactions in organic chemistry .
Synthesis of Heterocyclic Molecules
Imidates, such as those synthesized from 2-(Pyridin-3-yl)ethanimidamide, serve as powerful molecules of electrophiles and nucleophiles in reactions . They have several applications not only in structure functionalization, e.g., the synthesis of esters, amides, and amidines, but also in the synthesis of heterocyclic molecules .
Safety and Hazards
The safety information for “2-(Pyridin-3-yl)ethanimidamide” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized and evaluated for their biological activities . These compounds serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications . This suggests that these compounds may have diverse molecular and cellular effects.
Action Environment
It is known that n-(pyridin-2-yl)amides were formed in toluene , suggesting that the solvent environment may play a role in the synthesis of these compounds.
properties
IUPAC Name |
2-pyridin-3-ylethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(9)4-6-2-1-3-10-5-6/h1-3,5H,4H2,(H3,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXUROAABBBUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)ethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



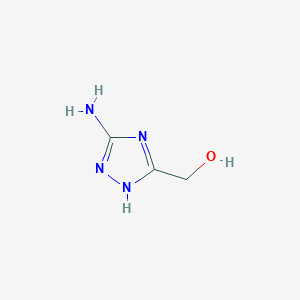
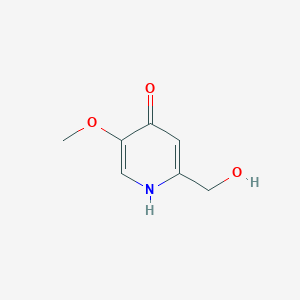





![3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3021568.png)
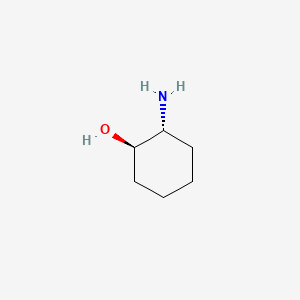

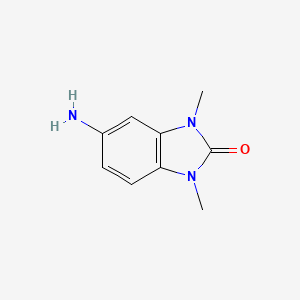
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3021573.png)
